molecular formula C26H36N2O3 B11002150 2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11002150
M. Wt: 424.6 g/mol
InChI Key: IJSSLXIDKJUNIW-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

  • The core structure consists of a spirocyclic isoquinoline fused with a cyclopentane ring .
  • The cyclohexyl group at the 2’ position adds bulk and influences its properties.
  • The tetrahydro-2H-pyran-4-ylmethyl moiety contributes to its solubility and reactivity.

Preparation Methods

Synthetic Routes::

    Spirocyclization Approach:

    Fragment Assembly:

Industrial Production::
  • Large-scale synthesis typically involves multistep processes to achieve high yields and purity.

Chemical Reactions Analysis

    Oxidation: The ketone group can undergo oxidation to form a carboxylic acid or other derivatives.

    Reduction: Reduction of the ketone yields the corresponding alcohol.

    Substitution: The cyclohexyl group can be substituted using standard methods (e.g., ).

    Common Reagents: Lithium aluminum hydride (for reduction), Grignard reagents (for alkylation), and strong acids (for cyclization).

    Major Products: The spirocyclic isoquinoline-carboxamide core remains intact, while substituents may vary.

Scientific Research Applications

    Medicine: Investigate its potential as an , targeting specific pathways.

    Chemistry: Explore its reactivity in novel transformations.

    Biology: Study its interactions with cellular receptors.

    Industry: Evaluate its use in materials science or as a building block for other compounds.

Mechanism of Action

    Targets: Identify cellular receptors or enzymes affected by this compound.

    Pathways: Investigate downstream effects on signaling pathways.

Comparison with Similar Compounds

    Unique Features: Highlight its spirocyclic structure and cyclohexyl substituent.

    Similar Compounds: Explore related spirocyclic isoquinolines or cyclopentane derivatives.

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

2-cyclohexyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H36N2O3/c29-24(27-18-19-12-16-31-17-13-19)23-21-10-4-5-11-22(21)25(30)28(20-8-2-1-3-9-20)26(23)14-6-7-15-26/h4-5,10-11,19-20,23H,1-3,6-9,12-18H2,(H,27,29)

InChI Key

IJSSLXIDKJUNIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)NCC5CCOCC5

Origin of Product

United States

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